6-(4-(三氟甲基)苯基)吡啶甲醛

描述

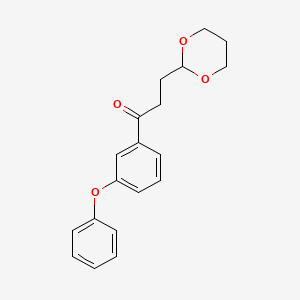

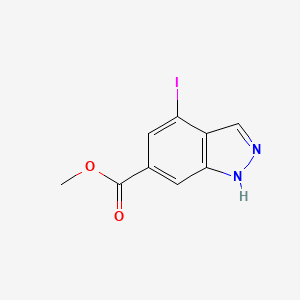

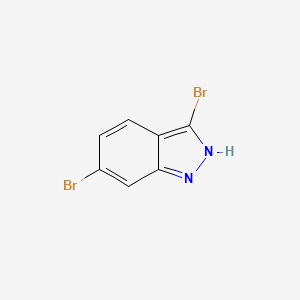

“6-(4-(Trifluoromethyl)phenyl)picolinaldehyde” is a pyridine compound with the molecular formula C13H8F3NO . It has a molecular weight of 251.20 .

Molecular Structure Analysis

The molecular structure of “6-(4-(Trifluoromethyl)phenyl)picolinaldehyde” consists of a picolinaldehyde group attached to a 4-(trifluoromethyl)phenyl group .Physical And Chemical Properties Analysis

“6-(4-(Trifluoromethyl)phenyl)picolinaldehyde” has a molecular weight of 251.204 Da and a monoisotopic mass of 251.055801 Da .科学研究应用

金属离子分析中的分光光度试剂

6-(4-(三氟甲基)苯基)吡啶甲醛衍生物已用于分析化学领域。例如,衍生物吡啶甲醛 4-苯基-3-硫代氨基甲腙被用作分光光度试剂,用于选择性测定各种样品(包括钢分析 (Ariza、Pavón 和 Pino,1976 年))和河水中 (Uehara、Morimoto 和 Shijo,1992 年) 的金属离子。

催化和化学合成

该化合物在催化和合成中具有应用。由 6-(4-(三氟甲基)苯基)吡啶甲醛衍生物合成的壳烯 CNN 钳形钯(II)配合物用于异吲哚啉酮的对映选择性烯丙基化和 Suzuki-Miyaura 偶联反应,为有机合成提供了重大进展 (Wang 等人,2014 年).

X 射线衍射和分子表征

该化合物的衍生物也已用于分子表征的 X 射线衍射研究中。例如,由相关化合物合成的 4-苯基-6-(三氟甲基)-3,4-二氢喹啉-2(1H)-酮,已使用 X 射线衍射进行了表征 (Quintana 等人,2016 年).

材料科学

在材料科学中,6-(4-(三氟甲基)苯基)吡啶甲醛的衍生物用于合成新型材料。例如,由相关化合物合成的聚酰亚胺表现出独特的性能,可用于各种工业应用 (Myung、Ahn 和 Yoon,2004 年).

化学酶促动力学动力学拆分

在有机化学中,该化合物的衍生物的金属配合物充当氨基酸消旋化的催化剂,促进化学酶促动力学动力学拆分。这对高收率和优异对映选择性地合成氨基酸具有重要意义 (Felten、Zhu 和 Aron,2010 年).

新型除草剂的合成

该化合物还参与新型除草剂的合成。氟烷基炔基亚胺的改进级联环化导致合成 4-氨基-5-氟代吡啶甲酸酯,这一过程促进了新型除草剂化合物的开发 (Johnson 等人,2015 年).

OLED 中的磷光

在电子领域,由相关化合物合成的全氟羰基取代的铱配合物已用于开发深蓝色磷光有机发光二极管 (OLED) (Lee 等人,2013 年).

作用机制

未来方向

属性

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12-3-1-2-11(8-18)17-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDDJIHJHBOTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647052 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

638214-10-5 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)

![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)